
2-Acetyl-4-methylthiophene
Overview
Description
2-Acetyl-4-methylthiophene (CAS: 13679-73-7, molecular formula: C₇H₈OS) is a thiophene derivative featuring an acetyl group at the 2-position and a methyl group at the 4-position of the aromatic ring . It is a versatile intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmacologically active compounds . The compound exhibits a molecular weight of 140.2 g/mol and has been characterized extensively via ¹H NMR (δ 2.45 ppm for the methyl group, δ 2.55 ppm for the acetyl methyl, and aromatic protons at δ 6.85–7.20 ppm in CDCl₃) and mass spectrometry (base peak at m/z 140) .
Scientific Research Applications
Chemical Synthesis
1.1. Building Block in Organic Synthesis
2-Acetyl-4-methylthiophene serves as a versatile building block in organic synthesis. It is utilized in the preparation of various thiophene derivatives and can act as a precursor for more complex molecules. For instance, it can be transformed into 2-ethyl-5-methylthiophene and other substituted thiophenes through acylation reactions and palladium-catalyzed cross-coupling techniques .
1.2. Diketopyrrolopyrrole Synthesis
This compound has been involved in the synthesis of diketopyrrolopyrrole (DPP) derivatives, which are important in dye chemistry and organic electronics due to their strong light absorption properties .
Flavoring Agent
This compound is noted for its unique aroma, making it a candidate for use as a flavoring agent in food products. Its application is particularly relevant in the formulation of food flavors where a thiophenic note is desirable . While specific usage levels are not extensively documented, it is recommended to limit its concentration to avoid overpowering other flavor components.
Material Science
3.1. Conductive Polymers
Research indicates that thiophene derivatives, including this compound, can be incorporated into conductive polymers. These materials are significant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound enhances the electronic properties of the resulting polymers .
3.2. Thermochemical Studies
Thermochemical investigations have shown that this compound exhibits distinct enthalpic characteristics when substituted with various functional groups, influencing its stability and reactivity . Such studies provide insights into how modifications can tailor the properties of materials for specific applications.
Analytical Chemistry
4.1. Quantitative Analysis Techniques
Recent advancements have introduced ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) as an effective method for quantifying this compound in complex matrices such as beverages . This analytical technique demonstrates high sensitivity and specificity, making it suitable for quality control in food and beverage industries.
Case Study 1: Synthesis of Functionalized Thiophenes
A study explored the palladium-catalyzed direct arylation of this compound to produce various arylated thiophenes with moderate to good yields. This method showcases the compound's utility in creating diverse functional materials that could be used in electronic applications .
Case Study 2: Thermodynamic Properties
Research conducted on the thermodynamic properties of substituted thiophenes, including this compound, provided valuable data on their formation enthalpies and vaporization characteristics. This information is crucial for predicting the behavior of these compounds under different conditions, aiding in their application in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Acetyl-4-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with acetyl and methyl substituents are widely studied for their structural and functional diversity. Below is a detailed comparison of 2-acetyl-4-methylthiophene with three structurally related analogs:
2-Acetyl-3-methylthiophene (CAS: 13679-72-6)
- Structural Differences : The methyl group is at the 3-position instead of the 4-position.
- Synthesis : Similar to this compound, but starting from 3-methylthiophene precursors. highlights its commercial availability, suggesting scalable synthesis routes.
- Applications : Used in organic electronics and as a ligand in coordination chemistry due to its electron-withdrawing acetyl group.
- Key Data : Molecular formula C₇H₈OS (same as this compound), but distinct NMR shifts (e.g., methyl group at δ 2.35 ppm in ¹H NMR) due to positional isomerism .
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
- Synthesis : Synthesized via Gewald’s multicomponent reaction, involving ketones, nitriles, and sulfur in the presence of diethylamine .
- Applications : A key intermediate in medicinal chemistry; derivatives show antimicrobial and antitumor activities .
- Key Data: Higher molecular weight (C₁₁H₁₃NO₃S, 239.3 g/mol) and distinct solubility in polar solvents compared to this compound .
2-(4-(Methylthio)phenyl)acetic Acid (CAS: 16188-55-9)
- Structural Differences : A phenylacetic acid derivative with a methylthio group, lacking the thiophene ring.
- Synthesis : Prepared via Friedel-Crafts acylation or sulfonation of benzene derivatives .
- Applications: Used in pharmaceutical intermediates, particularly in nonsteroidal anti-inflammatory drugs (NSAIDs).
- Key Data : Molecular formula C₉H₁₀O₂S (182.2 g/mol) with acidic properties (pKa ~4.5), contrasting with the neutral this compound .
Comparative Data Table
Research Findings and Discussion
- Reactivity : The acetyl group in this compound enhances electrophilic substitution reactivity at the 5-position, whereas 2-acetyl-3-methylthiophene favors reactivity at the 4-position due to steric and electronic effects .
- Biological Activity: Amino-substituted analogs (e.g., ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate) exhibit enhanced bioactivity due to hydrogen-bonding capabilities, unlike the non-amino derivatives .
- Material Science : Thiophene derivatives with electron-withdrawing groups (e.g., acetyl) are preferred in organic semiconductors, but positional isomerism (3- vs. 4-methyl) affects charge transport properties .
Biological Activity
2-Acetyl-4-methylthiophene (AMT) is an organic compound with the molecular formula C₇H₈OS, characterized by its distinctive nutty aroma and its structural features that include a thiophene ring substituted with an acetyl group and a methyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.
AMT is synthesized through several methods, including the reaction of 4-methylthiophene with acetic anhydride in the presence of Lewis acid catalysts. The product can be purified via distillation or column chromatography, and its structure is typically confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : AMT has shown effectiveness against various microbial strains. Studies have reported that it possesses antibacterial properties particularly against Gram-positive bacteria .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. It is believed to interact with cellular targets that are involved in oxidative stress pathways, potentially reducing inflammation .
- Cytotoxicity : AMT has demonstrated cytotoxic effects in certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance its cytotoxic properties .
- Antiviral Properties : Preliminary studies have indicated that AMT may inhibit viral replication, particularly in the context of hepatitis C virus (HCV) .
The mechanisms through which AMT exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within cells, leading to alterations in cellular signaling pathways related to inflammation and microbial resistance .
Antimicrobial Study
A study evaluated the antimicrobial efficacy of AMT against various pathogens. The results indicated a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines demonstrated that AMT exhibited cytotoxicity with an IC50 value of approximately 25 µM against breast cancer cells. This suggests potential for further development in cancer therapeutics .
Data Summary Table
Future Directions
Given its diverse biological activities, this compound holds promise for further exploration in drug development. Future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by AMT.
- SAR Investigations : Exploring modifications to enhance the efficacy and selectivity of AMT as a therapeutic agent.
- Clinical Trials : Initiating trials to assess safety and efficacy in humans for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 2-Acetyl-4-methylthiophene and its derivatives?
- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-methylthiophene using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). For derivatives, γ-keto esters can be synthesized via sequential acylation and alkylation steps. For example, methyl 4-oxo-4-(thiophen-2-yl)butanoate was prepared using acetylating agents and subsequent condensation reactions .
- Replication Guidance : Ensure full characterization via NMR (¹H/¹³C), IR, and mass spectrometry. For new compounds, include microanalysis and optical rotation data. Always cross-reference with prior literature to confirm structural assignments .
Q. How can researchers validate the structural integrity of 2A4MT experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing torsional angles and substituent orientations .
- Microwave spectroscopy : Analyze rotational spectra to determine methyl group torsional barriers and electronic interactions within the thiophene ring .
- Spectroscopic cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values to confirm electronic environments .
Advanced Research Questions
Q. What electronic or steric factors influence the torsional barriers of methyl groups in 2A4MT?
- Methodological Answer :
- Electronic effects : Use microwave spectroscopy to measure torsional barriers (e.g., 2A4MT vs. 2-acetyl-3-methylthiophene). Compare barriers to assess how π-conjugation in the thiophene ring mediates electronic interactions between substituents .
- Steric analysis : Perform computational modeling (e.g., DFT) to map steric hindrance. For 2A4MT, the lack of direct steric clash between acetyl and methyl groups makes electronic effects dominant .
Q. How can researchers reconcile conflicting data on substituent effects in thiophene derivatives?
- Methodological Answer :
- Systematic isomer studies : Compare torsional barriers and electronic parameters across isomers (e.g., 2A4MT, 2A3MT, 2A5MT) to isolate positional effects .
- Controlled experiments : Vary reaction conditions (e.g., solvent polarity, temperature) during synthesis to isolate electronic vs. steric contributions to reactivity .
- Meta-analysis : Aggregate data from crystallographic databases (e.g., Cambridge Structural Database) to identify trends in bond lengths and angles .
Q. What computational approaches are effective for modeling 2A4MT’s electronic properties?
- Methodological Answer :
- DFT calculations : Optimize geometries using B3LYP/6-311+G(d,p) basis sets to predict NMR shifts, IR vibrations, and frontier molecular orbitals. Validate against experimental spectra .
- Molecular dynamics (MD) : Simulate torsional dynamics of methyl groups under varying temperatures to predict kinetic stability .
Q. Data Analysis and Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing 2A4MT?
- Methodological Answer :
- Detailed protocols : Document reaction parameters (e.g., stoichiometry, reaction time, purification methods) and raw spectral data (e.g., NMR integration values, IR peak assignments) .
- Open-source tools : Use programs like CCDC Mercury for crystallographic visualization and MestReNova for spectral analysis to standardize data interpretation .
Properties
IUPAC Name |
1-(4-methylthiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(6(2)8)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZNHUNPIJPRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159931 | |
Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13679-73-7 | |
Record name | 2-Acetyl-4-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13679-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13679-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methyl-2-thienyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methyl-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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